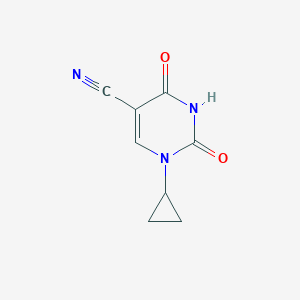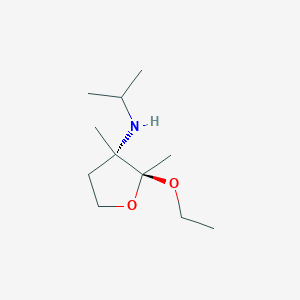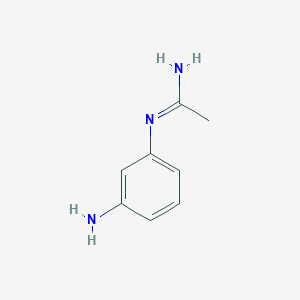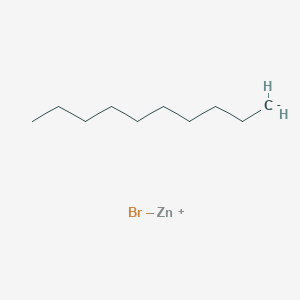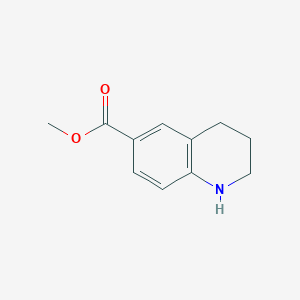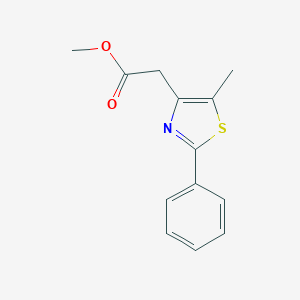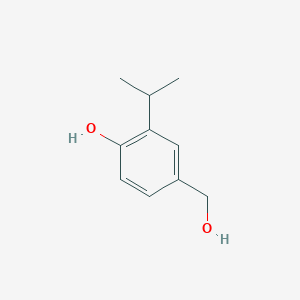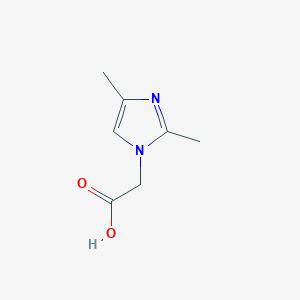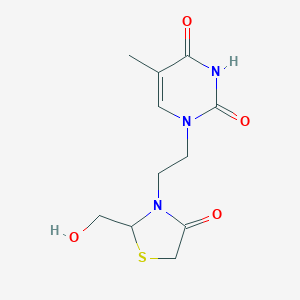
2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)-5-methyl- is a synthetic compound commonly known as Rosiglitazone. It belongs to the class of thiazolidinediones and is used in the treatment of type 2 diabetes mellitus. Rosiglitazone acts as an insulin sensitizer and helps in reducing blood glucose levels in patients with type 2 diabetes.
Mecanismo De Acción
Rosiglitazone acts as an insulin sensitizer by binding to and activating peroxisome proliferator-activated receptor-gamma (PPAR-γ) in adipose tissue, skeletal muscle, and liver. Activation of PPAR-γ results in increased insulin sensitivity, improved glucose uptake, and decreased hepatic glucose production. Rosiglitazone also has anti-inflammatory effects and can reduce the risk of cardiovascular diseases in diabetic patients.
Biochemical and Physiological Effects:
Rosiglitazone has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular diseases in diabetic patients. It also has anti-inflammatory effects and can reduce the risk of atherosclerosis and other cardiovascular diseases. Rosiglitazone has been studied for its potential in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and polycystic ovary syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rosiglitazone has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action and has been extensively tested for its therapeutic potential in the treatment of type 2 diabetes mellitus. However, Rosiglitazone also has some limitations for lab experiments. It can cause fluid retention, weight gain, and edema in some patients, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on Rosiglitazone. One direction is to study the potential of Rosiglitazone in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and polycystic ovary syndrome. Another direction is to develop new derivatives of Rosiglitazone with improved therapeutic potential and fewer side effects. Finally, more studies are needed to understand the long-term effects of Rosiglitazone on cardiovascular health and other metabolic parameters.
Conclusion:
Rosiglitazone is a synthetic compound commonly used in the treatment of type 2 diabetes mellitus. It acts as an insulin sensitizer and helps in reducing blood glucose levels in diabetic patients. Rosiglitazone has been extensively studied for its therapeutic potential and has been found to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular diseases in diabetic patients. However, Rosiglitazone also has some limitations and can cause fluid retention, weight gain, and edema in some patients. There are several future directions for the research on Rosiglitazone, including the study of its potential in the treatment of other metabolic disorders and the development of new derivatives with improved therapeutic potential and fewer side effects.
Métodos De Síntesis
Rosiglitazone can be synthesized by the reaction of 5-methyl-2,4(1H,3H)-pyrimidinedione with 2-(2-bromoacetyl)-4-(methylthio)butyric acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product obtained is Rosiglitazone.
Aplicaciones Científicas De Investigación
Rosiglitazone has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. It has been found to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular diseases in diabetic patients. Rosiglitazone has also been studied for its potential in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and polycystic ovary syndrome.
Propiedades
Número CAS |
181507-38-0 |
|---|---|
Fórmula molecular |
C11H15N3O4S |
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
1-[2-[2-(hydroxymethyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N3O4S/c1-7-4-13(11(18)12-10(7)17)2-3-14-8(16)6-19-9(14)5-15/h4,9,15H,2-3,5-6H2,1H3,(H,12,17,18) |
Clave InChI |
XXSFCXSXESUXIX-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)CCN2C(SCC2=O)CO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)CCN2C(SCC2=O)CO |
Sinónimos |
1-[(2-HOCH2-4-oxo-3-thiazol)Et]thymine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



